molecular formula C8H16<br>H2C=C(CH3)CH2C(CH3)3<br>C8H16<br>CH3C(CH3)=CHC(CH3)3<br>C8H16 B089804 2,4,4-Trimethyl-1-pentene CAS No. 107-39-1

2,4,4-Trimethyl-1-pentene

Cat. No.: B089804
CAS No.: 107-39-1
M. Wt: 112.21 g/mol
InChI Key: FXNDIJDIPNCZQJ-UHFFFAOYSA-N
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Safety and Hazards

Diisobutylene is highly flammable and can cause central nervous system depression . It is harmful to the lungs if swallowed and very toxic to the environment . It may cause drowsiness or dizziness . It may also cause respiratory irritation and skin irritation .

Relevant Papers

One relevant paper discusses the use of styrene maleic acid (SMA) and diisobutylene maleic acid (DIBMA) copolymers as an alternative to traditional detergent extraction of integral membrane proteins . Another paper investigates the low-temperature oxidation chemistry of 2,4,4-trimethyl-1-pentene (diisobutylene) triggered by dimethyl ether (DME) .

Preparation Methods

2,4,4-Trimethyl-1-pentene is primarily synthesized from isobutylene through an olefinic complex decomposition reaction. This process involves connecting two isobutylene molecules head-to-tail under specific conditions, typically in the presence of a catalyst . Common catalysts include acid and metal catalysts. The reaction is carried out under controlled temperature and pressure to ensure optimal results . The industrial production process includes the following steps:

    Raw Material Pretreatment: Purifying and drying isobutylene to meet reaction requirements.

    Reaction: Introducing pretreated isobutylene into a reactor to undergo the olefin complex decomposition reaction.

    Product Separation and Purification: Separating and purifying the reaction products to obtain high-purity diisobutylene.

    Catalyst Regeneration: Regenerating the used catalyst to restore its activity for reuse.

Chemical Reactions Analysis

2,4,4-Trimethyl-1-pentene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. Major products formed from these reactions include hydrogen gas and various oxidized products .

Comparison with Similar Compounds

2,4,4-Trimethyl-1-pentene is similar to other alkenes, such as isobutylene and 1-octene. it is unique due to its isomeric forms, this compound and 2,4,4-trimethyl-2-pentene . Similar compounds include:

This compound’s uniqueness lies in its specific isomeric forms and its applications in various fields, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

2,4,4-trimethylpent-1-ene
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InChI

InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3
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InChI Key

FXNDIJDIPNCZQJ-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)CC(C)(C)C
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Molecular Formula

C8H16, Array
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DSSTOX Substance ID

DTXSID4026765
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Molecular Weight

112.21 g/mol
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Physical Description

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals., Liquid, Dry Powder; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

214.7 °F at 760 mmHg (USCG, 1999), 101.4 °C, 101 °C
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Flash Point

35 °F (est.) (USCG, 1999), -5 °C, 23 °F (-5 °C)
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Solubility

Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride, Solubility in water: none
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Density

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7150 @ 20 °C/4 °C, Relative density (water = 1): 0.7
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Vapor Density

3.8 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

82.72 mmHg (USCG, 1999), 44.7 [mmHg], 44.7 mm Hg @ 25 °C, Vapor pressure, kPa at 38 °C: 10
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Color/Form

Colorless liquid

CAS No.

25167-70-8, 107-39-1
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Melting Point

-136.3 °F (USCG, 1999), -93.5 °C, -93 °C
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Synthesis routes and methods I

Procedure details

The apparatus as shown in FIG. 2 was employed in this Example. Reactor I employed had a 120 ml reaction zone and two separation zones, one at the upper portion of the reaction zone and the other at the lower portion of the reaction zone and the reaction zone was divided into 7 compartments and each compartment was stirred with a flat stirring paddle. The same so-called spent B-B fraction as in Example 3 was fed at a rate of 50 ml per hour to the lowest compartment of reactor I through line 1 and at the same time a recycling liquid containing water and 12-tungstophosphoric acid having an atomic ratio of P to W of 1 to 12 in a weight ratio of 1 to 2 coming from distillation column II through line 2 was fed at a rate of 442 g per hour to the highest compartment of reactor I. In reactor I the so-called spent B-B fraction and the mixture of the recycling liquid and the additional water was countercurrently contacted with each other at 70° C. and 10 atms. The remaining hydrocarbon mixture was collected from the upper separation zone of reactor I through line 5 while an aqueous solution containing tert-butanol formed and the 12-tungstophosphoric acid was transferred from the lower separation zone of reactor I through line 4 to distillation column II. Then, the tert-butanol formed was collected by distillation from the top of distillation column II through line 6 and an aqueous solution containing the 12 -tungstophosphoric acid was recycled from the bottom of distillation column II through line 2 to the highest compartment of reactor I together with additional water through line 3 in an amount corresponding to the amount reduced in the reaction and escaped from the reaction system. The conversion of isobutylene was 95.4% and the amount of isobutylene polymers such as diisobutylene formed was at most 1,000 ppm based on the weight of tert-butanol produced and the selectivity of isobutylene to tert-butanol was quantitative.
Quantity
0 (± 1) mol
Type
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[Compound]
Name
12-tungstophosphoric acid
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Synthesis routes and methods II

Procedure details

Into a 300 ml pressure-resistant glass autoclave were charged 10 g of isobutylene, 10 g of 1-butene, 50 g of sulfuric acid and 50 g of water, and the mixture was stirred at 60° C. at a pressure of 8.5 atms for one hour. As a result, isobutylene was hydrated to form tert-butanol with the conversion of 90% and the selectivity to tert-butanol of 92%. At the same time, diisobutylene and the trimer of isobutylene were produced at a yield of 2% and 6%, respectively, and 1-butene was hydrated to form sec-butanol at a yield of 4%.
[Compound]
Name
pressure-resistant glass
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

Type B is the sodium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 220 parts of water and 200 parts of 50% strength by weight sodium hydroxide solution, the mixture is stirred at 1000C until a virtually clear aqueous solution is obtained (about 4 h). The solids content is then adjusted to 25% using water. The pH of the solution is 10. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
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Synthesis routes and methods IV

Procedure details

Type A is the ammonium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by ammoniacal hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 200 parts of water and 170 parts of 25% strength by weight ammonia, the mixture is stirred at 60° C. until a virtually clear aqueous solution is obtained (about 1 h). The solids content is then adjusted to 22% using water. The pH of the solution is 9. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
[Compound]
Name
ammonium salt
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Synthesis routes and methods V

Procedure details

This invention is a process for producing diisobutylene. The process comprises first contacting a sulfonic acid resin with a reaction feed comprising isobutylene and tertiary butyl alcohol to produce a product stream comprising diisobutylene, isobutylene, tertiary butyl alcohol, and water. The product stream is distilled to produce a first overhead stream comprising water and isobutylene and a first bottoms stream comprising diisobutylene and tertiary butyl alcohol. Water is separated from the first overhead stream, and the resulting isobutylene-enriched stream is recycled back to the reaction step. The first bottoms stream is distilled to produce a bottoms product stream comprising diisobutylene and a second overhead stream comprising tertiary butyl alcohol and diisobutylene.
Quantity
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Name
sulfonic acid
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4-Trimethyl-1-pentene
Reactant of Route 2
Reactant of Route 2
2,4,4-Trimethyl-1-pentene
Reactant of Route 3
2,4,4-Trimethyl-1-pentene
Reactant of Route 4
2,4,4-Trimethyl-1-pentene
Reactant of Route 5
Reactant of Route 5
2,4,4-Trimethyl-1-pentene
Reactant of Route 6
Reactant of Route 6
2,4,4-Trimethyl-1-pentene

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